molecular formula C17H26BNO2 B1342239 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine CAS No. 884507-45-3

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

Cat. No. B1342239
CAS RN: 884507-45-3
M. Wt: 287.2 g/mol
InChI Key: AKQLICZDOCQKRA-UHFFFAOYSA-N
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Description

The compound 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is a synthetic molecule that features a pyrrolidine ring, which is a five-membered lactam structure, and a dioxaborolane ring, which is a boron-containing heterocycle. This type of compound is often used in organic synthesis, particularly in cross-coupling reactions facilitated by transition metals, such as Suzuki coupling reactions. The presence of the dioxaborolane ring suggests potential utility in such reactions due to its ability to act as a boron-based nucleophile .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves nucleophilic substitution reactions and subsequent functional group transformations. For example, the synthesis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was achieved through a nucleophilic substitution reaction followed by a Suzuki reaction . Similarly, the synthesis of pyrrolidines from tetrahydropyridinium halides via N-ylides and subsequent rearrangement has been reported . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds containing pyrrolidine and dioxaborolane rings has been characterized by various spectroscopic methods, including MS, NMR, and IR spectroscopy, as well as X-ray crystallography . The X-ray crystal structure determination provides detailed information about the molecular geometry, which is essential for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Compounds with dioxaborolane rings are known to participate in cross-coupling reactions, such as the Suzuki reaction, which is a powerful tool for forming carbon-carbon bonds . The electropolymerization of related pyrrole compounds has also been studied, indicating the potential for the formation of conducting polymers . The reactivity of these compounds can be influenced by the orientation of the dioxaborolane ring and the distribution of electrons in the molecular orbitals .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by the presence of the dioxaborolane ring and the pyrrolidine moiety. The dioxaborolane ring imparts certain boron-related characteristics, such as the ability to form stable complexes with transition metals, which is crucial for cross-coupling reactions . The pyrrolidine ring is a common structural motif in many biologically active molecules, and its presence can affect the solubility, stability, and overall reactivity of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine has been utilized in the synthesis of various boric acid ester intermediates. Huang et al. (2021) detailed the synthesis of related compounds through a three-step substitution reaction. Their structures were confirmed using spectroscopic methods like FTIR, NMR, and mass spectrometry. X-ray diffraction was employed for crystallographic analysis, and density functional theory (DFT) was used for molecular structure calculations. This research provides insights into the physicochemical properties of these compounds (Huang et al., 2021).

Polymer Synthesis

Welterlich et al. (2012) described the use of this compound in the synthesis of deeply colored polymers containing isoDPP units. These polymers, formed via palladium-catalyzed polycondensation, displayed solubility in organic solvents and showed varying molecular weights. Such polymers have potential applications in materials science, especially in areas requiring specific color and solubility properties (Welterlich, Charov & Tieke, 2012).

Boron-Containing Compounds Synthesis

Takagi and Yamakawa (2013) investigated the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. Their method involved Pd-catalyzed borylation of arylbromides, highlighting the role of this compound in the preparation of boron-containing chemicals. This work contributes to the understanding of boron chemistry and its applications in organic synthesis (Takagi & Yamakawa, 2013).

Crystal Structure and Vibrational Properties

Wu et al. (2021) focused on the synthesis and structural characterization of compounds related to this compound. Their work involved spectroscopy and X-ray diffraction for structural confirmation. Additionally, DFT calculations were conducted for comparative analysis of spectroscopic data, offering insights into the vibrational properties of these compounds (Wu, Chen, Chen & Zhou, 2021).

Fluorescence Imaging and Detection Applications

Tian et al. (2017) developed a near-infrared fluorescence off-on probe using a compound related to this compound for benzoyl peroxide detection. This probe exhibited high sensitivity and selectivity, demonstrating potential in quantitative detection and fluorescence imaging in biological samples, including living cells and zebrafish (Tian, Li, Pang, Li & Yang, 2017).

properties

IUPAC Name

1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-7-8-14(12-15)13-19-10-5-6-11-19/h7-9,12H,5-6,10-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQLICZDOCQKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594624
Record name 1-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

884507-45-3
Record name 1-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine
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